Antibody Blocking Specificity
In peptide competition/blocking assays, pre-incubation of anti-hyperoxidized PRDX3 polyclonal antibody with SO3-modified antigen peptide (SO3-PRDX1-4 peptide, representing the sulfonic acid-modified form) completely abolished the immunoblot detection of the ~23 kDa hyperoxidized PRDX3 band in erastin-treated cell lysates . In contrast, pre-incubation with the unmodified control peptide under identical conditions failed to block the signal, demonstrating that the sulfonic acid modification (–SO3H) is the essential epitope for antibody recognition .
| Evidence Dimension | Antibody blocking efficacy (immunoblot signal presence/absence) |
|---|---|
| Target Compound Data | SO3-modified peptide (PRDX3(103-112) SO3 modified): Complete blocking (signal abolished) at standard blocking concentration |
| Comparator Or Baseline | Unmodified control peptide (PRDX3(103-112), reduced thiol form): No blocking (signal retained) at identical concentration |
| Quantified Difference | Qualitative difference: SO3-modified peptide blocks antibody detection; unmodified peptide does not block |
| Conditions | Peptide competition assay: antibody pre-incubated with peptide prior to immunoblot analysis of erastin-treated cell lysates; detection of ~23 kDa hyperoxidized PRDX3 band |
Why This Matters
This differential blocking capacity establishes that the SO3-modified peptide, but not the unmodified analog, is required as the proper antigen control for validating hyperoxidized PRDX3 antibody specificity in ferroptosis studies.
